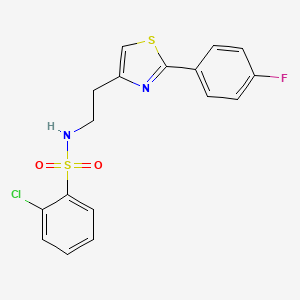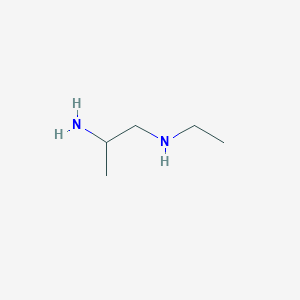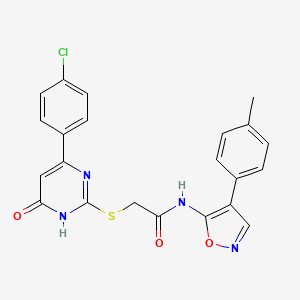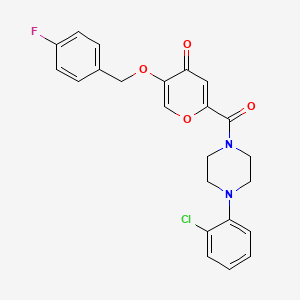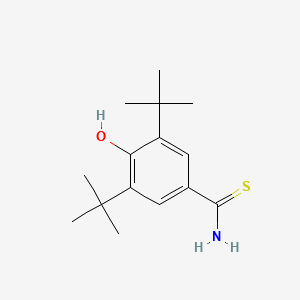![molecular formula C19H17N3O3 B2809023 N-[2-(1H-indol-3-yl)ethyl]-3-(3-nitrophenyl)prop-2-enamide CAS No. 1025205-49-5](/img/structure/B2809023.png)
N-[2-(1H-indol-3-yl)ethyl]-3-(3-nitrophenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[2-(1H-indol-3-yl)ethyl]-3-(3-nitrophenyl)prop-2-enamide” is a compound that has been synthesized in the reaction between tryptamine and naproxen . Tryptamine is a biogenic amine, naturally occurring in plants, animals, and microorganisms , and is a metabolite of tryptophan . Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, menstrual cramps, inflammatory diseases such as rheumatoid arthritis, and fever .
Synthesis Analysis
The synthesis of “this compound” involves a DCC-mediated (N, N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . DCC is commonly used for the preparation of esters, amides, or anhydrides .Molecular Structure Analysis
The structure of the newly synthesized compound was determined by nuclear magnetic resonance (NMR) (1H-NMR and 13C-NMR), UV, IR, and mass spectral data .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of this compound is the coupling between carboxylic acids and amines mediated by DCC . DCC reacts with the carboxyl group of naproxen to produce an activated acylating agent that reacts with the amino group of tryptamine to form an amide bond .科学的研究の応用
Indole Derivatives in Scientific Research
Indole derivatives, such as Indole-3-Carbinol (I3C) and its major derivatives, have been extensively studied for their protective effects on chronic liver diseases, including viral hepatitis, hepatic steatosis, and hepatocellular carcinoma. These compounds exhibit pleiotropic protective effects through mechanisms such as regulation of transcriptional factors, alleviation of oxidative stress, inhibition of DNA synthesis, modulation of enzymes related to viral replication and metabolism of hepatotoxic substances, and immunomodulatory actions. This highlights the potential of indole derivatives in therapeutics and preventive medicine for liver-related conditions (Wang et al., 2016).
Nitrophenyl Functionalities in Research
Compounds featuring nitrophenyl groups have been subjects of review for their occurrence in the atmosphere and their implications for environmental chemistry. Such compounds can originate from various sources, including combustion processes and pesticide degradation. The atmospheric behavior of nitrophenols, including their formation via gas-phase and liquid-phase reactions, has been extensively reviewed, emphasizing the need for further research to fully understand their environmental impact and fate (Harrison et al., 2005).
Amide Functionalities in Chemical Synthesis
The amide functional group is pivotal in the synthesis of polymers, such as polyamides, which have wide applications in materials science. Enzymatic polymerization, an alternative to conventional chemical methods, has been explored for synthesizing polycondensation polymers, including aliphatic polyesters and polyamides. This process offers advantages in terms of selectivity and mild reaction conditions, indicating the potential for developing environmentally friendly synthesis pathways for materials with applications ranging from biodegradable plastics to high-performance fibers (Douka et al., 2017).
作用機序
特性
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-19(9-8-14-4-3-5-16(12-14)22(24)25)20-11-10-15-13-21-18-7-2-1-6-17(15)18/h1-9,12-13,21H,10-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOSVUCIXYAHLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
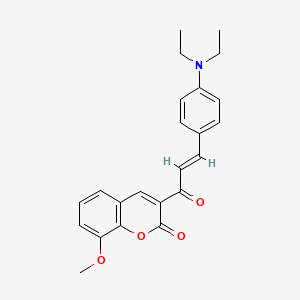
![[(3-Bromophenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2808943.png)
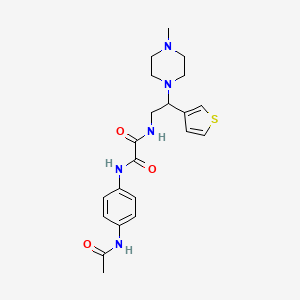
![3-{2-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2808945.png)
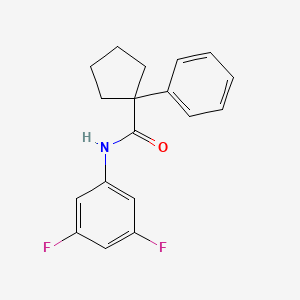
![9-benzyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2808949.png)
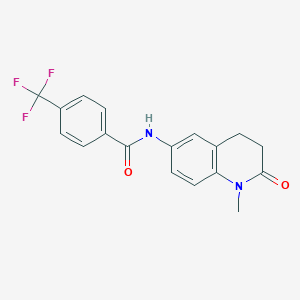
![1-(4-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2808954.png)

